molecular formula C8H16FNO B13701635 4-[(2-Fluoroethyl)amino]cyclohexanol

4-[(2-Fluoroethyl)amino]cyclohexanol

Cat. No.: B13701635
M. Wt: 161.22 g/mol
InChI Key: ARTSFXMGYOPYLP-UHFFFAOYSA-N
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Description

4-[(2-Fluoroethyl)amino]cyclohexanol is a cyclohexanol derivative featuring a 2-fluoroethylamino substituent at the 4-position of the cyclohexanol ring. This compound is of interest in medicinal chemistry due to the fluorine atom’s electronegativity, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs . The cyclohexanol backbone provides a rigid, lipophilic structure that can influence receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

4-(2-fluoroethylamino)cyclohexan-1-ol

InChI

InChI=1S/C8H16FNO/c9-5-6-10-7-1-3-8(11)4-2-7/h7-8,10-11H,1-6H2

InChI Key

ARTSFXMGYOPYLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCCF)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-[(2-Fluoroethyl)amino]cyclohexanol

Synthesis of 4-Aminocyclohexanol Core

The synthesis of the 4-aminocyclohexanol core is a critical step and has been extensively studied. Two main approaches are reported in the literature:

Catalytic Hydrogenation of Para-Acetamidophenol
  • Starting material: Para-acetamidophenol (N-acetyl-p-aminophenol, also known as paracetamol)
  • Process: Catalytic hydrogenation is performed using platinum, palladium, or rhodium catalysts supported on alumina or carbon in aqueous alkaline media.
  • Conditions: The reaction is carried out under hydrogen pressure with sodium or potassium hydroxide (20-70% concentration, preferably 50%) to maintain an alkaline environment.
  • Outcome: The hydrogenation reduces the aromatic ring to cyclohexanol, yielding a mixture of trans- and cis-4-aminocyclohexanol after deacetylation. The trans isomer can be selectively crystallized at about -8 °C due to its lower solubility.
  • Purification: Crystallization from solvents such as toluene, ethyl ether, dioxane, petroleum ether, ethanol, or benzene is used to isolate pure trans-4-aminocyclohexanol.
  • Yields: High purity trans-4-aminocyclohexanol can be obtained in analytical grade quantities (e.g., 410 kg dry product in one industrial example).
  • References: EP0909753B1 (1998), DE19745529C1 (1997).
Enzymatic and Biocatalytic Routes
  • Starting material: 1,4-Cyclohexanedione
  • Process: Two enzymatic routes have been developed:
    • Route A: Ketoreductase-catalyzed monoreduction to 4-hydroxycyclohexanone followed by amine transaminase-catalyzed transamination to 4-aminocyclohexanol.
    • Route B: Monoamination of 1,4-cyclohexanedione to 4-aminocyclohexanone followed by reduction of the remaining carbonyl group.
  • Advantages: These methods offer stereoselective synthesis of cis- or trans-4-aminocyclohexanol with high theoretical yields and mild reaction conditions.
  • Challenges: Enzyme screening and optimization are required to achieve high diastereoselectivity and yields.
  • References: Doctoral thesis on enzymatic synthesis of 4-aminocyclohexanol, including one-pot sequential and tandem syntheses.

Introduction of the 2-Fluoroethyl Group

The fluorination step to introduce the 2-fluoroethyl substituent onto the amino group of 4-aminocyclohexanol is typically achieved through nucleophilic substitution or fluorination reagents:

Alkylation with 2-Fluoroethyl Halides
  • Reagents: 2-Fluoroethyl bromide or chloride can be reacted with 4-aminocyclohexanol under basic conditions to form the N-(2-fluoroethyl) derivative.
  • Conditions: Typically, the amine is deprotonated or used in its free base form and reacted with the fluoroalkyl halide in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures.
  • Selectivity: Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or side reactions.
  • References: General organic synthesis literature on alkylation of amines with fluoroalkyl halides.
Use of Sulfur-Based Fluorination Reagents
  • Reagents: Sulfur-based fluorinating agents such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, or newer derivatives like XtalFluor-E and XtalFluor-M are used for deoxygenative fluorination and fluorination of alcohols and amines.
  • Mechanism: These reagents convert hydroxyl or amino substituents into fluorinated analogs via nucleophilic displacement or deoxygenation.
  • Advantages: These reagents allow for selective introduction of fluorine atoms under mild conditions without preactivation of the substrate.
  • Limitations: Handling requires care due to reagent sensitivity and potential side reactions.
  • References: Comprehensive review on sulfur-based fluorination reagents and their applications in organic synthesis.

Summary of Preparation Steps and Conditions

Step Starting Material(s) Reagents/Catalysts Conditions Outcome/Notes
1. Hydrogenation to 4-aminocyclohexanol Para-acetamidophenol Pd, Pt, Rh catalysts; NaOH/KOH (50%) Aqueous alkaline, H2 pressure, ~room temp to mild heating Mixture of trans/cis 4-aminocyclohexanol; trans isolated by crystallization
2. Enzymatic synthesis 1,4-Cyclohexanedione Ketoreductase, Amine transaminase enzymes Mild, aqueous enzymatic conditions Stereoselective cis/trans 4-aminocyclohexanol
3. Alkylation with 2-fluoroethyl halide 4-Aminocyclohexanol 2-Fluoroethyl bromide/chloride; base Polar aprotic solvent, elevated temp N-(2-Fluoroethyl) derivative formation
4. Fluorination via sulfur-based reagents 4-Aminocyclohexanol or precursor DAST, Deoxo-Fluor, XtalFluor reagents Mild temperature, inert atmosphere Selective fluorination of amino or hydroxyl groups

Research Findings and Analysis

  • The hydrogenation route remains the industrial standard for preparing trans-4-aminocyclohexanol, with well-established protocols for catalyst choice and purification. The trans isomer is favored by certain catalysts (e.g., Pd) and crystallization conditions.
  • Enzymatic methods provide a promising alternative offering stereoselectivity and environmentally friendly conditions, but require further optimization for industrial scalability.
  • The fluorination step is most efficiently achieved by nucleophilic substitution using 2-fluoroethyl halides, though sulfur-based fluorination reagents offer a versatile toolkit for selective fluorination in complex molecules.
  • The combination of these methods allows for the modular synthesis of this compound with control over stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoroethyl)amino]cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The fluoroethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different alcohols.

Scientific Research Applications

4-[(2-Fluoroethyl)amino]cyclohexanol is an organic compound featuring a cyclohexanol ring with fluoroethyl and amino group substitutions. The presence of the fluoroethyl group enhances the compound's lipophilicity, influencing its biological activity and pharmacokinetic properties. It is valuable in medicinal chemistry for potential applications in drug development and biological research.

Applications in Medicinal Chemistry

This compound serves as a building block in synthesizing more complex pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced or altered biological activities.

Biological Research

The compound has been investigated for its biological activities, particularly as a ligand in receptor binding studies. The fluoroethyl group may enhance the compound's ability to penetrate biological membranes, while the amino group facilitates binding to specific targets like enzymes or receptors. This dual functionality allows it to modulate various biological pathways effectively, making it a candidate for therapeutic applications. Studies have shown that this compound can inhibit specific enzymes or receptors, leading to observable biological effects. The fluoroethyl moiety enhances membrane permeability, while the amino group aids in target binding, making it valuable for further research into its mechanisms of action.

Industrial Production

The synthesis of this compound typically involves several steps. Industrial production may utilize continuous flow reactors and catalysts like palladium on carbon to enhance efficiency and yield.

Key Features

Mechanism of Action

The mechanism of action of 4-[(2-Fluoroethyl)amino]cyclohexanol involves its interaction with specific molecular targets and pathways. The fluoroethylamino group can interact with various enzymes and receptors, leading to changes in their activity and function. This can result in a range of biological effects, depending on the specific context and application.

Comparison with Similar Compounds

4-(Dimethylamino)cyclohexanol

  • Structure: Substituted with a dimethylamino group at the 4-position.
  • Its molecular weight (157.23 g/mol) is lower than that of 4-[(2-Fluoroethyl)amino]cyclohexanol (estimated ~175.23 g/mol) .
  • Applications: Used as a reference in quantum mechanics (QM) studies to model inductive effects of amino substituents on cyclohexanol derivatives .

trans-4-[(2-Fluoro-6-nitrophenyl)amino]cyclohexanol

  • Structure: Features a 2-fluoro-6-nitrophenylamino group.
  • Properties : The nitro group introduces strong electron-withdrawing effects, enhancing acidity of the hydroxyl group. Molecular weight is 254.26 g/mol, significantly higher than the target compound due to the aromatic nitro substituent .
  • Applications : Investigated in fluorinated drug candidates for imaging or targeting applications.

4-[(Cyclopropylmethyl)amino]cyclohexanol hydrochloride

  • Structure: Cyclopropylmethylamino substituent with a hydrochloride salt.
  • Molecular weight is 205.73 g/mol (hydrochloride salt) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Key Properties
This compound ~175.23 2-Fluoroethylamino High polarity, enhanced metabolic stability
4-(Dimethylamino)cyclohexanol 157.23 Dimethylamino Lower polarity, used in QM studies
Ambroxol Hydrochloride 414.57 Dibromobenzylamino High molecular weight, mucolytic agent
  • Polarity and Solubility: The fluoroethyl group increases polarity compared to dimethylamino analogs, likely improving aqueous solubility. This contrasts with thiophene-containing derivatives (e.g., 4-{[1-(thiophen-2-yl)ethyl]amino}cyclohexan-1-ol), where sulfur atoms introduce hydrophobic interactions .
  • Stereochemical Considerations: Isomerization methods for similar compounds (e.g., 4-(trans-4'-alkylcyclohexyl)cyclohexanol) highlight the importance of stereochemistry in bioavailability. The trans configuration often exhibits higher thermal stability .

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Fluoroethyl)amino]cyclohexanol, and how do reaction conditions influence yield?

The synthesis of fluorinated cyclohexanol derivatives typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, analogous compounds like trans-4-aminocyclohexanol derivatives are synthesized via coupling reactions between cyclohexanol precursors and fluorinated amines under controlled pH and temperature . Key steps include:

  • Amine functionalization : Reacting cyclohexanol with 2-fluoroethylamine in the presence of a catalyst (e.g., Pd or Cu) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while acidic/basic conditions must be optimized to avoid side reactions .
  • Purification : Column chromatography or crystallization improves purity. Yields are highly dependent on stoichiometric ratios and reaction time (e.g., 60–80% yields reported for similar fluorinated amines) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use in a well-ventilated fume hood with PPE (gloves, lab coat, goggles). Avoid skin/eye contact due to potential toxicity observed in structurally similar amines .
  • Storage : Store in airtight containers at –20°C in a dark, dry environment to prevent decomposition. Fluorinated compounds are sensitive to light and moisture, which can degrade the C–F bond .
  • Emergency protocols : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹⁹F NMR confirms the presence of the fluoroethyl group and cyclohexanol backbone (e.g., δ ~4.5 ppm for FCH₂ signals) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~215 g/mol) and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for synthesizing this compound?

Catalyst choice significantly impacts reaction efficiency. For example:

  • Copper-based catalysts : Shown to enhance C–N bond formation in cyclohexanol derivatives but may require inert atmospheres to prevent oxidation .
  • Palladium catalysts : Effective for coupling fluorinated amines but sensitive to steric hindrance; ligand selection (e.g., BINAP) improves regioselectivity .
  • Experimental design : Use factorial design (e.g., Yates pattern) to optimize variables like temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated cyclohexanol derivatives?

  • Dose-response studies : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives/negatives .
  • Structural analogs : Compare this compound with analogs (e.g., methylamino or morpholino derivatives) to isolate fluorine’s electronic effects .
  • Mechanistic studies : Use fluorescence polarization or SPR to quantify target binding affinity, addressing discrepancies in IC₅₀ values .

Q. How do stereochemical considerations affect the biological activity of this compound?

  • Cis/trans isomerism : The cyclohexanol ring’s chair conformation influences hydrogen bonding and solubility. Trans isomers often exhibit higher metabolic stability .
  • Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, (1S,2R)-configured analogs show enhanced receptor selectivity in kinase inhibition studies .

Q. What computational methods predict the physicochemical properties of this compound?

  • DFT calculations : Model dipole moments and frontier molecular orbitals to predict solubility and reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or GPCRs) to prioritize synthesis of high-affinity analogs .
  • LogP prediction : Software like MarvinSketch estimates logP (~1.5), guiding solvent selection for in vitro assays .

Methodological Tables

Q. Table 1. Example Reaction Conditions for Fluorinated Cyclohexanol Synthesis

StepReagentsCatalystTemperatureYield
Amine coupling2-Fluoroethylamine, DMFPd(OAc)₂80°C65%
ReductionNaBH₄, MeOHNone0°C85%
PurificationHexane/EtOAcSilica gelRT95% purity
Adapted from

Q. Table 2. Comparative Toxicity of Cyclohexanol Derivatives

CompoundLD₅₀ (mg/kg)Key Risks
This compound*~300 (estimated)Neurotoxicity, irritant
4-Methylaminocyclohexanol450Moderate hepatotoxicity
Data extrapolated from structurally similar compounds

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